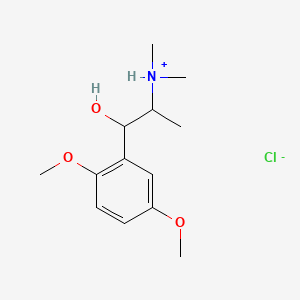
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes methoxy groups, an aminoethyl group, and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride typically involves the condensation of 2,5-dimethoxybenzaldehyde with nitromethane under alkaline conditions to form 1-(2,5-dimethoxyphenyl)-2-nitroethanol. This intermediate is then reduced using a boron reductant to yield 1-(2,5-dimethoxyphenyl)-2-aminoethanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process is designed to be environmentally friendly and cost-effective, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a sympathomimetic agent, stimulating alpha-adrenergic receptors. This leads to various physiological effects, including vasoconstriction and increased blood pressure. The molecular pathways involved include the activation of adrenergic receptors and subsequent signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: This compound is structurally similar and shares some chemical properties.
2,5-Dimethoxybenzyl alcohol: Another related compound with similar functional groups.
Uniqueness
2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with adrenergic receptors sets it apart from other similar compounds .
Propriétés
Numéro CAS |
63991-15-1 |
|---|---|
Formule moléculaire |
C13H22ClNO3 |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(14(2)3)13(15)11-8-10(16-4)6-7-12(11)17-5;/h6-9,13,15H,1-5H3;1H |
Clé InChI |
IHKPROKNRABKBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=C(C=CC(=C1)OC)OC)O)[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
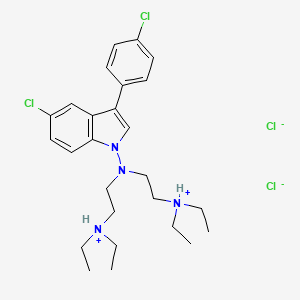
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
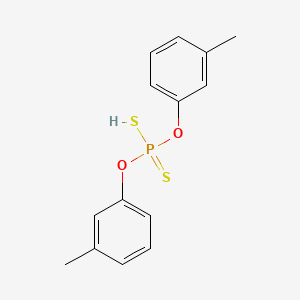
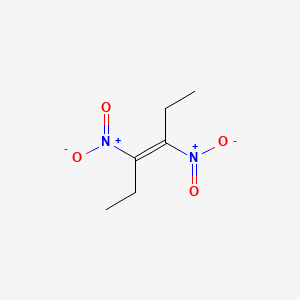


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
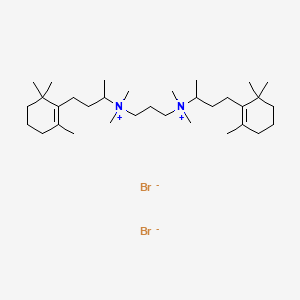

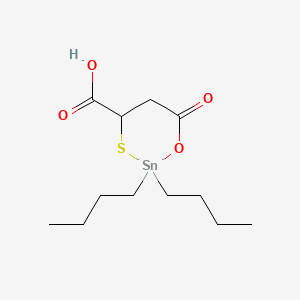
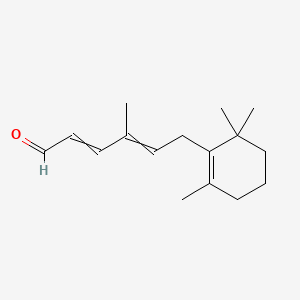
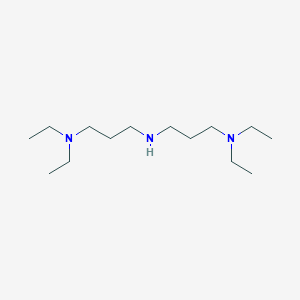
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
